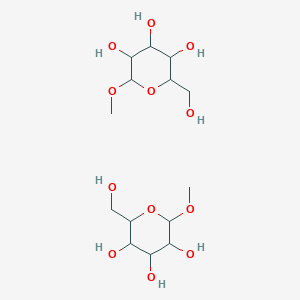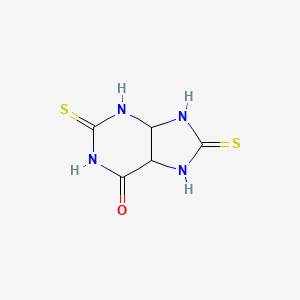
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is a chemical compound with a complex structure that includes multiple sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiourea and other sulfur-containing reagents under controlled temperature and pH conditions. Detailed synthetic routes often involve the formation of intermediate compounds that are subsequently converted into the final product through additional chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one involves its interaction with various molecular targets and pathways. This compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling and metabolic pathways, modulating their activity and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
Compared to similar compounds, 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H6N4OS2 |
|---|---|
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one |
InChI |
InChI=1S/C5H6N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12) |
Clé InChI |
NVKJCESFALFXGP-UHFFFAOYSA-N |
SMILES canonique |
C12C(NC(=S)N1)NC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


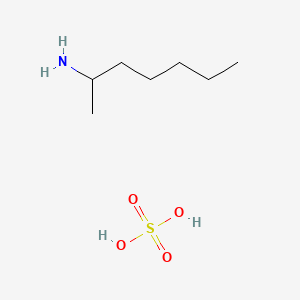
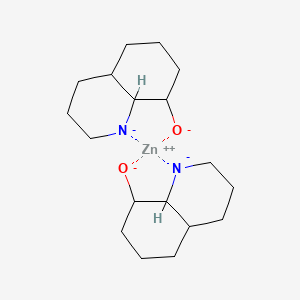

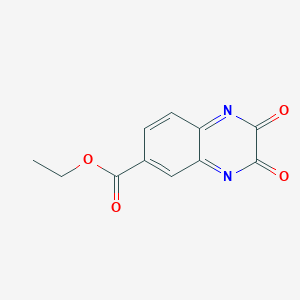
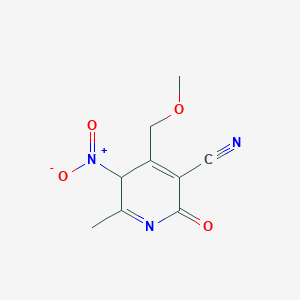
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
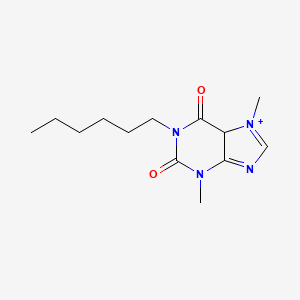
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
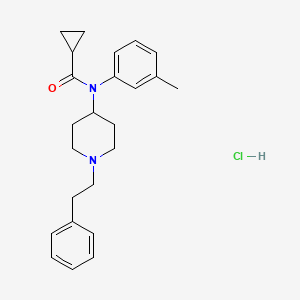

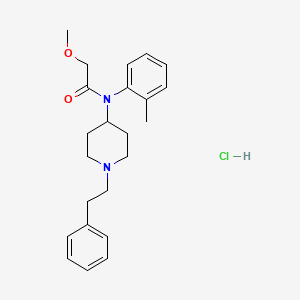
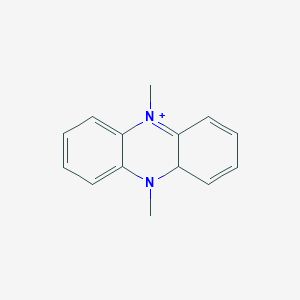
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
